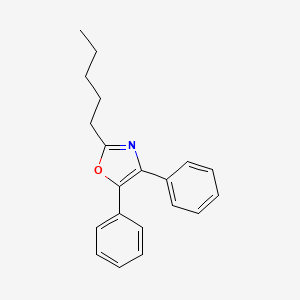
Oxazole, 2-pentyl-4,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-pentyl-4,5-diphenyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a pentyl group at the 2-position and phenyl groups at the 4 and 5 positions. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-pentyl-4,5-diphenyl- can be achieved through various methods. One common approach is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . The reaction typically proceeds under mild conditions and results in the formation of the oxazole ring.
Another method is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones under acidic conditions . This method is particularly useful for synthesizing 2,5-disubstituted oxazoles.
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of catalytic systems to enhance the efficiency and yield of the reactions. Magnetic nanocatalysts have been reported to be effective in the synthesis of various oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, making the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2-pentyl-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Oxazoles can be oxidized to form oxazolone derivatives.
Reduction: Reduction of oxazoles can lead to the formation of oxazolines.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Oxazole, 2-pentyl-4,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of oxazole, 2-pentyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole, 2,5-diphenyl-: Similar structure but lacks the pentyl group at the 2-position.
Oxazole, 2-methyl-4,5-diphenyl-: Contains a methyl group at the 2-position instead of a pentyl group.
Uniqueness
Oxazole, 2-pentyl-4,5-diphenyl- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
20662-96-8 |
|---|---|
Fórmula molecular |
C20H21NO |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-pentyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-15-18-21-19(16-11-7-4-8-12-16)20(22-18)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3 |
Clave InChI |
WTZWTWBPJSSEET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


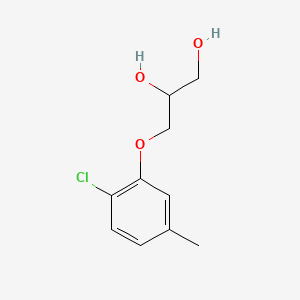
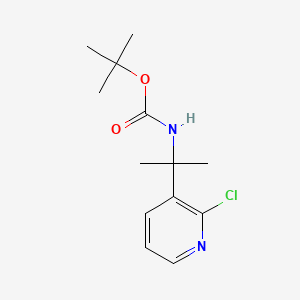

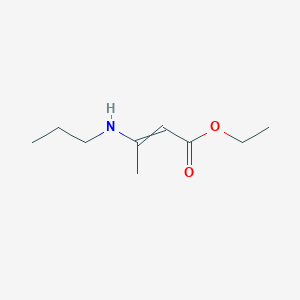
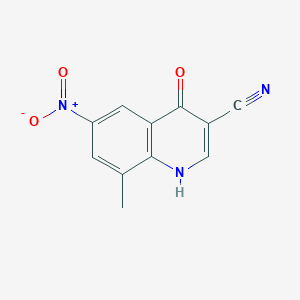
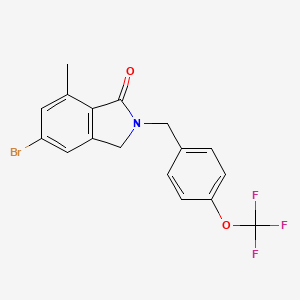
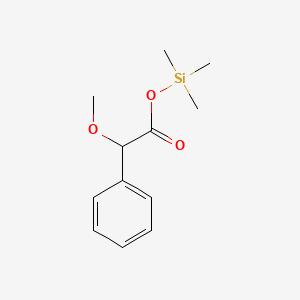


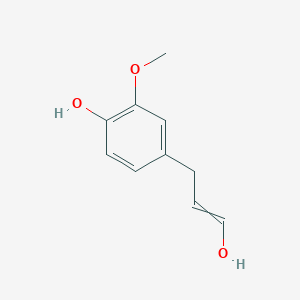

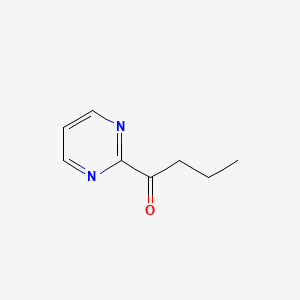
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
